2-Fluoro-4-(methanesulfonyl)benzamide
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Overview
Description
2-fluoro-4-(methylsulfonyl)benzamide is an organic compound with the molecular formula C8H8FNO3S. It is a benzamide derivative, characterized by the presence of a fluorine atom at the 2-position and a methylsulfonyl group at the 4-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-4-(methylsulfonyl)benzamide typically involves the following steps:
Nitration: The starting material, 2-fluorobenzene, undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amine group is sulfonylated with methylsulfonyl chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for 2-fluoro-4-(methylsulfonyl)benzamide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation of the methylsulfonyl group can produce a sulfone .
Scientific Research Applications
2-fluoro-4-(methylsulfonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated compounds with biological systems.
Mechanism of Action
The mechanism of action of 2-fluoro-4-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the methylsulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(methylsulfonyl)aniline: Similar structure but with an amine group instead of an amide.
4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
2-fluoro-4-(methylsulfonyl)phenol: Similar structure but with a hydroxyl group instead of an amide.
Uniqueness
2-fluoro-4-(methylsulfonyl)benzamide is unique due to the combination of the fluorine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
CAS No. |
918967-37-0 |
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Molecular Formula |
C8H8FNO3S |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-fluoro-4-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H8FNO3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H2,10,11) |
InChI Key |
VDQPQADDCPAAEX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)N)F |
Origin of Product |
United States |
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